2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile
Description
This compound features a pyridazinone core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 2 with an acetonitrile moiety. Pyridazinones are heterocyclic systems studied for diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-10(9-13(21-2)15(12)22-3)11-4-5-14(19)18(17-11)7-6-16/h4-5,8-9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJYSKFRVGEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile is a pyridazinone derivative that has shown significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This compound's mechanism of action primarily involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial regulator in various cellular processes including inflammation and cell survival.
The compound exerts its biological effects by binding to the inhibitor of kappa B kinase (IKK) complex. This interaction prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) protein, thereby blocking the activation of NF-κB. Consequently, this leads to a reduction in inflammatory cytokine production and promotes apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile can significantly inhibit the activation of NF-κB, which is pivotal in mediating inflammatory responses. The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have demonstrated its effectiveness in inducing apoptosis and inhibiting cell proliferation. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 1.71 ± 0.58 | Induction of apoptosis |
| SK-OV-3 (ovarian) | 1.67 ± 1.47 | Cell cycle arrest |
| MCF7 (breast) | Not specified | Potential anti-proliferative effect |
| HT-29 (colon) | Not specified | Potential anti-proliferative effect |
| PC-3 (prostate) | Not specified | Potential anti-proliferative effect |
These findings suggest that 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile may be a promising candidate for further development as an anticancer agent .
Case Studies
Several studies have highlighted the compound's potential:
- Study on Melanoma Cells : In a controlled experiment, treatment with 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile resulted in a significant increase in early and late apoptotic cells compared to control groups treated with standard chemotherapeutics .
- Inflammation Model : In vitro studies using macrophage cell lines showed that this compound significantly reduced the secretion of inflammatory mediators when stimulated with lipopolysaccharides (LPS).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
A. Pyridazinone Derivatives ()
Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h) share the pyridazinone scaffold but differ in substituents:
- Position 2 : Halides or alkyl groups (e.g., 3a–3h) vs. acetonitrile in the target compound.
- Position 5/6 : Chlorine and phenyl groups in 3a–3h vs. a 3,4,5-trimethoxyphenyl group at position 3 in the target.
- Impact : The acetonitrile group in the target compound may enhance polarity compared to halides, affecting solubility and metabolic stability .
B. Triazole-Acetonitrile Derivatives (–4)
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile shares the acetonitrile functional group but incorporates a triazole ring instead of pyridazinone.
- Solubility in alkaline solutions and mineral acids is noted for triazole derivatives, whereas pyridazinones may exhibit distinct solubility profiles due to the ketone group .
C. Benzothiazole-Acetamide Derivatives ()
N-(Benzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamides retain the 3,4,5-trimethoxyphenyl motif but replace pyridazinone with benzothiazole and acetonitrile with acetamide.
Physicochemical Properties
Analytical Characterization
- Target Compound : Likely characterized via HPLC/DAD-MS (similar to triazole derivatives) to monitor purity, given the sensitivity of nitrile groups to degradation .
- Pyridazinones (3a–3h): Relied on TLC for purification, suggesting lower resolution compared to HPLC methods used for acetonitrile-containing analogs .
Research Findings and Implications
Synthetic Efficiency : The target compound’s synthesis may require stringent temperature control, as seen in triazole-acetonitrile derivatives, to avoid impurities .
Bioactivity Potential: The 3,4,5-trimethoxyphenyl group is a common feature in microtubule-targeting agents (e.g., combretastatins), suggesting possible anticancer activity .
Limitations : The acetonitrile group’s susceptibility to hydrolysis may necessitate prodrug strategies for in vivo applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
